molecular formula C15H10BrClO4 B2860875 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate CAS No. 443664-51-5

2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate

Cat. No.: B2860875
CAS No.: 443664-51-5
M. Wt: 369.6
InChI Key: AKTLXFARNQTODS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClO4/c1-20-13-7-9(8-18)6-11(16)14(13)21-15(19)10-4-2-3-5-12(10)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTLXFARNQTODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the formyl and methoxy groups can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 443664-51-5
  • Molecular Formula : C₁₅H₁₀BrClO₄
  • Molar Mass : 369.59 g/mol
  • Density : 1.561 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 530.2 ± 50.0 °C (predicted) .

Structural Features :
This compound is a substituted aromatic ester with two distinct aromatic moieties:

Acyloxy Group : 2-Chlorobenzoate (electron-withdrawing Cl substituent at the ortho position).

Phenolic Core: A trisubstituted benzene ring with bromo (Br), formyl (–CHO), and methoxy (–OCH₃) groups at positions 2, 4, and 6, respectively. The formyl group enhances electrophilic reactivity, while the methoxy group provides steric bulk and electron-donating effects .

For example, halogenated benzoates are frequently used in click chemistry for nanostructured composites .

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Properties
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate 443664-51-5 C₁₅H₁₀BrClO₄ 369.59 Br, CHO, OCH₃, 2-Cl High boiling point, synthetic intermediate
2-Chloro-4-formyl-6-methoxyphenyl benzoate 832674-53-0 C₁₅H₁₁ClO₄ 290.70 Cl, CHO, OCH₃, benzoate Lower molecular weight, simpler degradation
Methyl 2-chlorobenzoate (M2CB) 610-96-8 C₈H₇ClO₂ 170.59 2-Cl, methyl ester Model substrate for microbial degradation studies
2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate Not specified C₁₉H₂₂ClO₃ 333.83 Adamantane, 2-Cl Antioxidant, anti-inflammatory agent
Key Comparative Insights :

Electrophilic Reactivity: The formyl group in this compound increases electrophilic character compared to non-formylated analogs like M2CB. This makes it more reactive toward nucleophiles, enabling use in Schiff base or condensation reactions . In contrast, adamantane-containing analogs (e.g., 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate) exhibit synclinal conformations that enhance antioxidant activity due to steric protection of reactive sites .

Degradation Pathways :

  • Chlorobenzoates like M2CB are metabolized by Pseudomonas putida via dioxygenases, but the bromo substituent in the target compound likely hinders microbial degradation, increasing environmental persistence .
  • The methoxy group in both the target compound and 2-chloro-4-formyl-6-methoxyphenyl benzoate may slow hydrolysis compared to methyl esters .

Biological Activity: Halogen positioning critically affects bioactivity. putida chemoreceptors, whereas 3-chlorobenzoate is a chemoattractant . The bromo and formyl groups in the target compound may further modulate receptor interactions.

Synthetic Utility: The formyl group in the target compound allows derivatization into hydrazones or imines, which are valuable in coordination chemistry. This contrasts with simpler esters like M2CB, which lack such versatility .

Biological Activity

2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate is an organic compound with potential biological activities, particularly in medicinal chemistry. Its structure consists of a bromine atom, a formyl group, and a methoxy group, which contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H10BrClO4
  • Molecular Weight : 369.6 g/mol
  • IUPAC Name : this compound

The compound is synthesized through a multi-step process involving bromination and esterification, which are crucial for introducing the functional groups that determine its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom can participate in electrophilic reactions, while the formyl group can engage in nucleophilic attacks. This dual reactivity allows the compound to influence several biochemical pathways, including enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives of chlorobenzoates have been reported to inhibit bacterial growth by disrupting cell wall synthesis or function.

Anticancer Properties

Preliminary investigations into the anticancer potential of related compounds suggest that they may inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on similar phenolic compounds have demonstrated their ability to inhibit enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation and cancer progression.

Case Studies and Research Findings

Several studies highlight the biological significance of similar compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Studies : A study examining the antimicrobial effects of chlorobenzoate derivatives found that they exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and inhibition of nucleic acid synthesis .
  • Anticancer Research : In vitro studies on related compounds indicated that they could induce apoptosis in cancer cells by activating caspase pathways. This suggests a potential role for this compound in cancer therapy.
  • Enzyme Interaction Studies : Research has shown that certain derivatives can inhibit COX enzymes effectively, leading to reduced inflammatory responses in cellular models. This property may be leveraged for developing anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundYesYesYes
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acidModerateYesModerate
2-Bromo-4-fluoroanisoleModerateNoYes

This table illustrates that while many derivatives show promising biological activities, the specific interactions and efficacy can vary significantly based on structural modifications.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate, and what reaction conditions are optimal?

The synthesis typically involves condensation reactions between substituted phenols and chlorinated benzoyl chlorides. For example, a method analogous to the synthesis of prop-2-ynyl 2-chlorobenzoate (used in silsesquioxane frameworks) employs a nano basic catalyst like SBA-Pr-NH2 under mild conditions (40–60°C) to achieve high yields . Key steps include:

  • Esterification : Reacting 2-bromo-4-formyl-6-methoxyphenol with 2-chlorobenzoyl chloride in anhydrous dichloromethane.
  • Catalysis : Using triethylamine or DMAP to facilitate acyl transfer.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Optimal conditions prioritize low moisture and inert atmospheres to prevent hydrolysis of the acyl chloride intermediate.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure of this compound?

  • NMR :
  • ¹H NMR : Peaks at δ 10.2 (formyl proton), δ 8.2–7.3 (aromatic protons), δ 3.9 (methoxy group).
  • ¹³C NMR : Signals at ~190 ppm (formyl carbonyl), ~165 ppm (ester carbonyl), and distinct aromatic carbons.
    • IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O).
    • MS : Molecular ion peak at m/z 387 (C₁₅H₁₀BrClO₄⁺) with fragmentation patterns confirming bromide and chloro substituents .
      Cross-referencing with computational predictions (e.g., InChIKey) ensures structural accuracy .

Q. What are the stability considerations for this compound under different storage conditions?

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the formyl and ester groups.
  • Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles.
  • Moisture : Hydrolysis of the ester bond can occur under humid conditions, as seen in related benzoate esters . Use desiccants in storage containers.

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of the ester group in nucleophilic substitution reactions?

The electron-withdrawing bromo and formyl groups meta to the ester enhance its electrophilicity, facilitating nucleophilic attack. For example:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles (e.g., amines, thiols) under SNAr conditions (DMF, 80°C, K₂CO₃) .
  • Electronic Effects : A comparative study of substituents (Table 1) shows reactivity trends:
Substituent PositionElectron EffectReaction Rate (k, s⁻¹)
2-Bromo, 4-FormylStrong EWG5.2 × 10⁻³
6-MethoxyModerate EDG1.8 × 10⁻³

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Data adapted from .

Q. What methodologies are recommended for resolving contradictions in crystallographic data when determining the structure of halogenated benzoate esters using SHELX software?

SHELXL refinement requires careful handling of disorder and twinning:

  • Disordered Halogens : Use PART instructions to model bromine/chlorine occupancy.
  • Twinning : Apply TWIN/BASF commands for high Rint values (>0.1). For example, a recent study resolved a 180° twin law with BASF = 0.32, improving R1 from 0.15 to 0.04 .
  • Validation : Cross-check with Hirshfeld surface analysis to validate hydrogen-bonding networks .

Q. How can computational models predict the interaction of this compound with biological targets, and what validation steps are necessary?

  • Docking Workflow :

Target Preparation : Retrieve a protein structure (e.g., PDB ID 3ERT for estrogen receptor).

Ligand Optimization : Minimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*).

Molecular Docking : Use AutoDock Vina; prioritize binding poses with ΔG < –7 kcal/mol.

  • Validation :
  • Compare with experimental IC₅₀ values (e.g., MIC = 3.125 µg/mL against Acinetobacter baumannii in related bromo derivatives ).
  • Perform MD simulations (100 ns) to assess binding stability (RMSD < 2 Å).

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